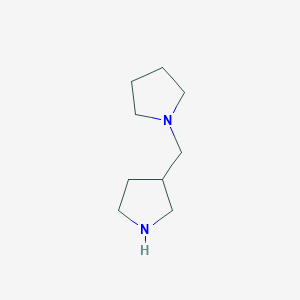
3-(Pyrrolidin-1-ylmethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pyrrolidin-1-ylmethyl)pyrrolidine” is a chemical compound with the CAS Number: 933687-93-5 . It has a molecular weight of 154.26 . The IUPAC name for this compound is 1-(3-pyrrolidinylmethyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Its molecular weight is 154.26 . The IUPAC name for this compound is 1-(3-pyrrolidinylmethyl)pyrrolidine .
Scientific Research Applications
Chemical Synthesis and Applications
Pyrrolidine derivatives, including 3-(Pyrrolidin-1-ylmethyl)pyrrolidine, have been widely studied for their applications in chemical synthesis and the pharmaceutical industry. They are notable for their role in polar [3+2] cycloaddition reactions, which are essential in synthesizing various heterocyclic organic compounds. Such compounds find applications in medicine, industry (such as dyes or agrochemical substances), and organic synthesis (Żmigrodzka et al., 2022).
Catalysis
The use of pyrrolidine derivatives as catalysts in chemical reactions is another significant application. For instance, (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, synthesized from similar pyrrolidine structures, have shown effectiveness as recyclable catalysts in enantioselective Michael additions to nitrostyrenes, demonstrating high yields and stereoselectivities (Yacob et al., 2008).
Pharmaceutical Research
In pharmaceutical research, pyrrolidine derivatives, including this compound, are crucial intermediates in developing small molecule drugs, especially in anticancer research. They are key intermediates in synthesizing various drugs due to their versatile structural framework and pharmacological properties. For example, compounds like 4-(pyrrolidin-1-ylmethyl)benzaldehyde, derived from pyrrolidine structures, are important intermediates in synthesizing anticancer drugs (Zhang et al., 2018).
Bioactive Compound Synthesis
Pyrrolidines, including this compound, are used in synthesizing various bioactive compounds. For instance, they play a role in synthesizing spiro[pyrrolidin-2,3′-oxindoles], which have shown promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds are synthesized using 1,3-dipolar cycloaddition reactions and have been evaluated for their potential as therapeutic agents (Haddad et al., 2015).
Safety and Hazards
The safety data sheet for “3-(Pyrrolidin-1-ylmethyl)pyrrolidine” indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
Pyrrolidine derivatives, including “3-(Pyrrolidin-1-ylmethyl)pyrrolidine”, have shown promise in pharmacotherapy . They have been recognized for their promising biological effects and are considered a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on further exploring the biological activities of these compounds and their potential applications in drug discovery .
properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFGWNNSHNOGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

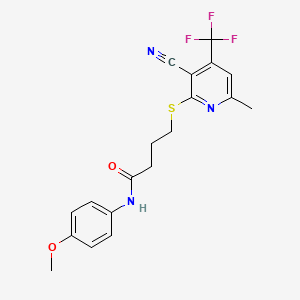
![(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine](/img/structure/B2811676.png)
![2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2811678.png)
![3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2811679.png)
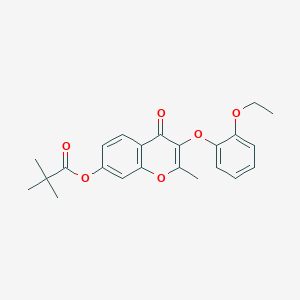
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811682.png)
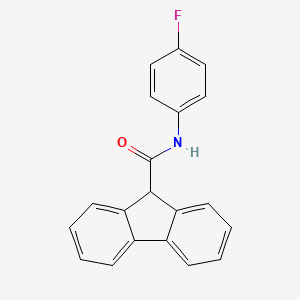
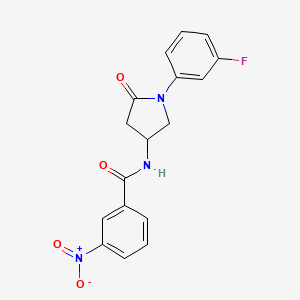

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811687.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)

![3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2811697.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2811698.png)